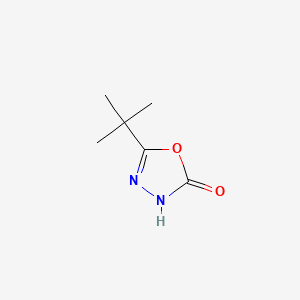

5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one

Description

Properties

IUPAC Name |

5-tert-butyl-3H-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-6(2,3)4-7-8-5(9)10-4/h1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDYYZFFSCOVWIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NNC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10221401 | |

| Record name | 5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10221401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7120-86-7 | |

| Record name | 5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7120-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007120867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10221401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one chemical properties

An In-Depth Technical Guide to the Chemical Properties of 5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one

Introduction to a Privileged Scaffold

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. It stands as a cornerstone in modern medicinal chemistry and materials science, valued for its metabolic stability, favorable electronic properties, and capacity for hydrogen bonding.[1][2] Derivatives of 1,3,4-oxadiazole are integral to a wide array of pharmaceuticals, demonstrating activities that span antibacterial, anticancer, anti-inflammatory, and antiviral applications.[3][4][5] The 2(3H)-one variant of this scaffold, featuring a carbonyl group at the C2 position, is of particular interest as it often acts as a bioisostere for carboxylic acids and amides, enhancing properties like cell permeability and metabolic resistance.[4]

This guide focuses on This compound , a specific derivative where the C5 position is substituted with a tert-butyl group. This bulky, lipophilic group is a common feature in drug design, often introduced to provide steric shielding against metabolic degradation, improve target binding through hydrophobic interactions, and enhance oral bioavailability. Understanding the fundamental chemical properties, synthesis, and reactivity of this molecule is crucial for researchers aiming to leverage its unique characteristics in the development of novel therapeutics and advanced materials.

Physicochemical and Structural Properties

The core attributes of this compound are summarized below. The molecule exists in tautomeric equilibrium between the keto (-one) and enol (-ol) forms, with the keto form generally predominating in solid and solution states.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 5-(tert-butyl)-1,3,4-oxadiazol-2(3H)-one | N/A |

| Synonym | 5-tert-butyl-1,3,4-oxadiazol-2-ol | [6] |

| CAS Number | 7120-86-7 (for -ol tautomer) | [6] |

| Molecular Formula | C₆H₁₀N₂O₂ | [6] |

| Molecular Weight | 142.16 g/mol | [6] |

| Appearance | Typically a white to off-white solid | Inferred |

| Purity | Commercially available at ≥95% | [6] |

The 1,3,4-oxadiazole ring is planar, and the tert-butyl group introduces significant steric bulk. This bulk can influence intermolecular interactions, crystal packing, and the accessibility of the heterocyclic ring to reagents or enzyme active sites.

Synthesis and Characterization

The synthesis of 5-substituted 1,3,4-oxadiazol-2(3H)-ones is a well-established process in organic chemistry. The most common and reliable pathway involves the cyclization of a corresponding acylhydrazide (also known as a carboxylic acid hydrazide) with a phosgene equivalent, which serves as the C1 source for the carbonyl group.

Retrosynthetic Analysis and Strategy

The logical precursor for the target molecule is pivalic acid hydrazide (trimethylacetylhydrazide). This intermediate is readily prepared from pivalic acid or its ester. The subsequent cyclization introduces the C2 carbonyl and closes the five-membered ring.

Caption: Retrosynthetic pathway for the target compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of Pivalic Acid Hydrazide

-

Esterification: To a solution of pivalic acid (1.0 eq) in absolute ethanol (5-10 volumes), add concentrated sulfuric acid (0.1 eq) catalytically.

-

Reflux: Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the resulting ethyl pivalate with diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Hydrazinolysis: Dissolve the crude ethyl pivalate (1.0 eq) in ethanol. Add hydrazine hydrate (1.2-1.5 eq) dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature or gentle heat (50-60 °C) for 12-24 hours. The product, pivalic acid hydrazide, will often precipitate from the solution upon cooling.

-

Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Cyclization to this compound

This protocol utilizes triphosgene, a safer solid alternative to phosgene gas. All operations must be conducted in a well-ventilated fume hood.

-

Inert Atmosphere: To a flame-dried, three-neck flask equipped with a stirrer, dropping funnel, and nitrogen inlet, add pivalic acid hydrazide (1.0 eq) and a suitable aprotic solvent like tetrahydrofuran (THF) or dichloromethane.

-

Cooling: Cool the suspension to 0 °C in an ice bath.

-

Base: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (2.2 eq), to the suspension.

-

Reagent Addition: Slowly add a solution of triphosgene (0.4 eq) in the same solvent via the dropping funnel, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.

-

Quenching & Extraction: Carefully quench the reaction with water or a saturated ammonium chloride solution. Extract the product into ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) or recrystallization to yield the pure oxadiazolone.

Characterization Workflow

A systematic approach is essential to confirm the structure and purity of the synthesized compound.

Caption: Standard workflow for product purification and validation.

Spectroscopic Profile

Spectroscopic analysis provides definitive structural confirmation. The expected data for the title compound are summarized below.[7][8]

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR (400 MHz, CDCl₃) | δ ~8.5-9.5 ppm (broad singlet, 1H, NH ); δ ~1.35 ppm (singlet, 9H, -C(CH₃ )₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~158 ppm (C =O); δ ~155 ppm (C -tBu); δ ~30 ppm (-C (CH₃)₃); δ ~27 ppm (-C(CH₃ )₃) |

| IR (KBr, cm⁻¹) | ~3200 cm⁻¹ (N-H stretch); ~2970 cm⁻¹ (C-H stretch, aliphatic); ~1760 cm⁻¹ (C=O stretch, cyclic amide); ~1250 cm⁻¹ (C-O-C stretch) |

| Mass Spec (EI) | m/z 142 (M⁺); 127 ([M-CH₃]⁺); 85 ([M-C₄H₉]⁺); 57 ([C₄H₉]⁺, t-butyl cation) |

Reactivity and Chemical Behavior

Acidity and N-Substitution

The proton on the N3 nitrogen is weakly acidic due to the electron-withdrawing effect of the adjacent carbonyl group and the delocalization of the resulting conjugate base. This allows for deprotonation with a suitable base (e.g., sodium hydride, potassium carbonate) to form an anion that can readily react with various electrophiles. This reactivity is a cornerstone for creating a library of N3-substituted derivatives, a common strategy in drug discovery to modulate pharmacokinetics and target engagement.

Caption: General scheme for N-alkylation of the oxadiazolone ring.

Ring Stability

The 1,3,4-oxadiazol-2(3H)-one ring is generally robust and stable under neutral and mildly acidic or basic conditions. Its aromatic character contributes to this stability. However, harsh conditions such as strong acid or base at elevated temperatures can lead to hydrolytic ring opening.

Relevance in Drug Discovery and Materials Science

The 1,3,4-oxadiazole scaffold is a highly valued "privileged structure" in medicinal chemistry.[1] Its derivatives have been investigated for a vast range of therapeutic applications.

-

Enzyme Inhibition: The 5-phenyl-1,3,4-oxadiazol-2(3H)-one core has been identified as a potent inhibitor of Notum, a carboxylesterase that negatively regulates the Wnt signaling pathway.[9][10] Dysregulation of Wnt signaling is implicated in diseases like cancer and osteoporosis.[9] The inhibition mechanism involves the interaction of the oxadiazolone with the enzyme's active site, highlighting the potential of this scaffold in designing targeted therapies.[9][10] The tert-butyl group in the title compound would serve to probe hydrophobic pockets within an enzyme's active site.

-

Anticancer and Antimicrobial Activity: Numerous studies report that compounds featuring the 1,3,4-oxadiazole ring exhibit significant anticancer, antibacterial, and antifungal properties.[4][11] The mechanism of action often involves the inhibition of critical enzymes like thymidylate synthase or topoisomerase.[11]

-

Materials Science: The rigid, planar structure and electronic properties of the oxadiazole ring make it a candidate for applications in materials science, including the development of liquid crystals, fluorescent materials, and optical brightening agents.[2]

Safety and Handling

While a specific safety data sheet for this compound is not widely available, data from closely related analogues, such as 5-methyl derivatives, can provide guidance.[12][13]

-

Potential Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin.[12][14] Expected to cause skin, eye, and respiratory tract irritation.[12][13]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[13]

-

Handling: Avoid generating dust. Avoid all personal contact. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[13][15]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[15]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

This information should be used as a guideline only. Users must consult a full Safety Data Sheet (SDS) before handling the compound.

References

-

Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (No Date). MDPI. [Link]

-

synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. (2021). Innovare Academic Sciences. [Link]

-

Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications. (2012). ResearchGate. [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]

-

Design of 5-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3,4-thiadiazoles, -1,3,4-oxadiazoles, and -1,2,4-triazoles as orally active, nonulcerogenic antiinflammatory agents. (No Date). ACS Publications. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. (2021). ResearchGate. [Link]

- SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. (No Date).

-

One-pot synthesis of 1,3,4-oxadiazol-2(3H)-ones with CO2 as a C1 synthon promoted by hypoiodite. (No Date). Royal Society of Chemistry. [Link]

-

An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (No Date). MDPI. [Link]

-

5-Phenyl-1,3,4-oxadiazol-2(3H)-ones are potent inhibitors of Notum carboxylesterase activity identified by the optimization of a crystallographic fragment screening hit. (2020). UCL Discovery. [Link]

-

Aplicación de análisis espectral y principios físicos específicos de la reflectancia de la luz en la caracterización de las plantaciones forestales en la zona de Palmira-Chimborazo, Ecuador. (2024). ESCUELA SUPERIOR POLITÉCNICA DE CHIMBORAZO. [Link]

-

5-Phenyl-1,3,4-oxadiazol-2(3 H)-ones Are Potent Inhibitors of Notum Carboxylesterase Activity Identified by the Optimization of a Crystallographic Fragment Screening Hit. (2020). PubMed. [Link]

-

various approaches for synthesis of 1, 3, 4-oxadiazole derivatives and their pharmacological activity. (2019). ResearchGate. [Link]

-

Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. (No Date). Semantic Scholar. [Link]

-

Group 13 Lewis acid-mediated formation of 5-oxazolone derivatives from tert-butyl isocyanoacetate. (2015). Royal Society of Chemistry. [Link]

-

A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. (2010). Der Pharma Chemica. [Link]

-

4,4'-Thiodiphenol CAS:2664-63-3. (No Date). CPAChem. [Link]

-

BIOLOGICALLY ACTIVE OXADIAZOLE. (2015). Journal of Drug Delivery and Therapeutics. [Link]

-

Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. (2015). Research and Reviews: Journal of Chemistry. [Link]

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. jddtonline.info [jddtonline.info]

- 5. rroij.com [rroij.com]

- 6. 7120-86-7 | 5-Tert-butyl-1,3,4-oxadiazol-2-ol - Moldb [moldb.com]

- 7. ijcr.info [ijcr.info]

- 8. researchgate.net [researchgate.net]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 10. 5-Phenyl-1,3,4-oxadiazol-2(3 H)-ones Are Potent Inhibitors of Notum Carboxylesterase Activity Identified by the Optimization of a Crystallographic Fragment Screening Hit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 5-tert-butyl-1,3,4-oxadiazol-2-one

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

The 1,3,4-oxadiazole scaffold is a privileged five-membered heterocyclic motif of significant interest in medicinal chemistry and materials science.[1][2] Compounds incorporating this ring system are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The inherent electronic and structural features of the 1,3,4-oxadiazole ring, such as its ability to participate in hydrogen bonding and its metabolic stability, make it a valuable bioisostere for amide and ester functionalities.[1] This guide focuses on the physicochemical characteristics of a specific derivative, 5-tert-butyl-1,3,4-oxadiazol-2-one (also known as its tautomer, 5-tert-butyl-1,3,4-oxadiazol-2-ol), a compound with potential applications stemming from the unique steric and electronic contributions of the tert-butyl group.

Molecular Structure and Isomerism

5-tert-butyl-1,3,4-oxadiazol-2-one exists in tautomeric equilibrium with its corresponding enol form, 5-tert-butyl-1,3,4-oxadiazol-2-ol. The solid-state and solution-phase equilibrium is influenced by factors such as solvent polarity and temperature. For the purpose of this guide, the compound will be primarily referred to by its keto-form name, with the understanding of this inherent tautomerism.

Key Molecular Identifiers:

| Identifier | Value | Source |

| CAS Number | 7120-86-7 (for tautomer: 5-tert-butyl-1,3,4-oxadiazol-2-ol) | [3] |

| Molecular Formula | C₆H₁₀N₂O₂ | [3] |

| Molecular Weight | 142.16 g/mol | [3] |

Synthesis of 5-tert-butyl-1,3,4-oxadiazol-2-one

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from pivalic acid, or a one-step cyclization from the corresponding hydrazide. A common and effective method for the cyclization of carbohydrazides to form 1,3,4-oxadiazol-2-ones involves the use of N,N'-carbonyldiimidazole (CDI).[4][5]

Caption: Proposed synthesis of 5-tert-butyl-1,3,4-oxadiazol-2-one.

Representative Experimental Protocol

This protocol is a generalized procedure based on the synthesis of similar compounds and should be optimized for the specific target molecule.

-

Reaction Setup: To a stirred solution of pivalohydrazide (1.0 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF), N,N'-carbonyldiimidazole (CDI) (1.1 equivalents) is added portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Progression: The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to afford the desired 5-tert-butyl-1,3,4-oxadiazol-2-one.

Physicochemical Characterization

The definitive characterization of 5-tert-butyl-1,3,4-oxadiazol-2-one would rely on a combination of spectroscopic and physical methods. Based on the analysis of structurally related compounds found in the literature, the following are the expected physicochemical properties.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. A sharp singlet with a large integration value (9H) corresponding to the magnetically equivalent protons of the tert-butyl group would be observed, likely in the upfield region (δ 1.2-1.5 ppm). A broad singlet corresponding to the N-H proton of the oxadiazolone ring is also anticipated, with its chemical shift being dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the tert-butyl group (a quaternary carbon and three equivalent methyl carbons). The two carbons of the oxadiazole ring are expected to appear in the downfield region, typically between 140 and 160 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would provide key information about the functional groups present. Characteristic absorption bands are expected for:

-

N-H stretching (around 3100-3300 cm⁻¹)

-

C=O stretching of the cyclic urea moiety (around 1700-1750 cm⁻¹)

-

C-N stretching (around 1200-1300 cm⁻¹)

-

C-O-C stretching of the oxadiazole ring.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 142.16 g/mol . A prominent fragment ion resulting from the loss of a methyl group ([M-15]⁺) or the entire tert-butyl group ([M-57]⁺) is also anticipated.

Expected Spectroscopic Data Summary:

| Technique | Expected Features |

| ¹H NMR | Singlet (~1.3 ppm, 9H, C(CH₃)₃), Broad Singlet (N-H) |

| ¹³C NMR | Signals for C(CH₃)₃, C=O, and C-N of the oxadiazole ring |

| IR (cm⁻¹) | ~3200 (N-H), ~1720 (C=O), ~1250 (C-N) |

| Mass Spec (m/z) | 142 (M⁺), 127, 85 |

Physical Properties

-

Melting Point: Due to the compact and symmetrical nature of the tert-butyl group and the potential for intermolecular hydrogen bonding, 5-tert-butyl-1,3,4-oxadiazol-2-one is expected to be a crystalline solid with a defined melting point. The exact value would need to be determined experimentally.

-

Solubility: The solubility profile will be dictated by the interplay of the polar oxadiazolone ring and the nonpolar tert-butyl group. It is anticipated to have moderate solubility in polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane, and lower solubility in nonpolar solvents like hexane and water.

Potential Applications and Future Directions

The unique combination of a bulky, lipophilic tert-butyl group with the polar, hydrogen-bond-donating and -accepting 1,3,4-oxadiazol-2-one core suggests several potential areas of application for this molecule.

Caption: Potential application areas for 5-tert-butyl-1,3,4-oxadiazol-2-one.

In drug discovery, the tert-butyl group can serve as a metabolic blocker or enhance binding to hydrophobic pockets of target proteins. The oxadiazolone core can act as a scaffold for further functionalization to develop novel therapeutic agents. In the field of agrochemicals, many heterocyclic compounds exhibit herbicidal and fungicidal activities. The structural features of 5-tert-butyl-1,3,4-oxadiazol-2-one make it a candidate for screening in these applications. Furthermore, as a bifunctional molecule, it could serve as a monomer or building block in the synthesis of novel polymers with tailored properties.

Further research is warranted to fully elucidate the synthesis and physicochemical properties of this compound. The development of a robust and scalable synthetic route, followed by comprehensive spectroscopic and crystallographic analysis, will be crucial for unlocking its full potential in various scientific disciplines.

References

- Bansal, S., & Kumar, V. (2025). Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione (4). Research Journal of Pharmacy and Technology.

- Hassan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.

- Maftei, C.-V., et al. (n.d.). SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)

-

PubChem. (n.d.). 2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole. Retrieved from [Link]

- Reddy, T. S., et al. (2013). SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4-OXADIAZOLES. Indian Journal of Heterocyclic Chemistry, 22(3), 273-278.

-

Royal Society of Chemistry. (n.d.). One-pot synthesis of 1,3,4-oxadiazol-2(3H)-ones with CO2 as a C1 synthon promoted by hypoiodite. Organic & Biomolecular Chemistry. Retrieved from [Link]

- Shafi, S. S., et al. (n.d.).

- Singh, O., et al. (n.d.).

- PubMed. (1993). Design of 5-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3,4-thiadiazoles, -1,3,4-oxadiazoles, and -1,2,4-triazoles as orally-active, nonulcerogenic antiinflammatory agents. Journal of Medicinal Chemistry, 36(8), 1090-9.

- Oriental Journal of Chemistry. (n.d.).

-

Royal Society of Chemistry. (n.d.). 1,1′-Carbonyldiimidazole-mediated transformation of allomaltol containing hydrazides into substituted 3-acetyltetronic acids. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

MDPI. (2022, November 9). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. researchgate.net [researchgate.net]

- 5. 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate [1,2,4]Triazolo[4,3-a]pyridines [organic-chemistry.org]

5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one CAS number and structure

An In-depth Technical Guide to 5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the scientific community. The 1,3,4-oxadiazole core is a well-established pharmacophore in medicinal chemistry, and the 2(3H)-one variant offers unique chemical properties for drug design and agrochemical development.[1][2][3] This document details the compound's fundamental properties, provides an authoritative synthesis protocol with mechanistic insights, outlines expected analytical characterization, and discusses its applications and therapeutic potential. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their work.

Introduction: The 1,3,4-Oxadiazol-2(3H)-one Scaffold

Heterocyclic compounds are foundational to modern drug discovery, with the 1,3,4-oxadiazole ring system being a particularly privileged scaffold.[1] This five-membered ring, containing one oxygen and two nitrogen atoms, is a bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties. Derivatives of 1,3,4-oxadiazole exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[2][3][4]

The 1,3,4-oxadiazol-2(3H)-one substructure, the focus of this guide, is a unique variant. The presence of the carbonyl group and the acidic N-H proton (pKa typically 5.8-7.1) introduces distinct electronic and hydrogen-bonding capabilities.[5] This moiety has been successfully exploited in the development of potent enzyme inhibitors and is a key component in several commercial herbicides, demonstrating its versatility across different life science sectors.[5][6] The 5-tert-butyl substitution, in particular, provides a bulky, lipophilic group that can enhance binding affinity in hydrophobic pockets and improve metabolic resistance to degradation.

Compound Profile: this compound

This section outlines the core identification and physicochemical properties of the title compound.

Chemical Structure and Tautomerism

The compound exists in tautomeric equilibrium between the lactam (keto) form, this compound, and the lactim (enol) form, 5-tert-butyl-1,3,4-oxadiazol-2-ol. The keto form is generally favored in most conditions.

Caption: General synthetic workflow for the target compound.

Mechanistic Rationale

-

Hydrazide Activation: The synthesis begins with the nucleophilic attack of the terminal nitrogen of pivalic hydrazide on the electrophilic carbonyl carbon of CDI. This forms a reactive intermediate and releases imidazole.

-

Intramolecular Cyclization: The hydrazide's other nitrogen atom then acts as an intramolecular nucleophile, attacking the newly formed carbonyl group.

-

Ring Closure and Elimination: This attack leads to a tetrahedral intermediate which subsequently collapses, closing the five-membered ring and eliminating a second molecule of imidazole (or a related leaving group in other methods) to yield the stable 1,3,4-oxadiazol-2(3H)-one ring system.

This choice of reagents is driven by efficiency and mild reaction conditions. CDI is a particularly effective activating agent because the imidazole byproduct is weakly basic and generally does not interfere with the reaction, simplifying purification.

Spectroscopic and Analytical Characterization

Validating the structure and purity of the synthesized compound is critical. The following data are typical for this class of compound and serve as a benchmark for characterization.

| Technique | Expected Observations |

| ¹H-NMR | A sharp singlet at ~1.3 ppm integrating to 9 protons, corresponding to the magnetically equivalent methyl groups of the tert-butyl substituent. A broad singlet at a downfield chemical shift (typically >10 ppm), corresponding to the acidic N-H proton, which is exchangeable with D₂O. |

| ¹³C-NMR | A signal for the quaternary carbon of the tert-butyl group (~30 ppm). A signal for the methyl carbons (~27 ppm). Two signals in the aromatic/carbonyl region for the C2 and C5 carbons of the oxadiazole ring (~150-160 ppm). |

| FT-IR (cm⁻¹) | A broad peak around 3200-3000 cm⁻¹ for the N-H stretch. A strong, sharp absorption around 1750-1700 cm⁻¹ for the C=O (amide carbonyl) stretch. A peak around 1650 cm⁻¹ for the C=N stretch. |

| Mass Spec (ESI+) | Expected [M+H]⁺ ion at m/z = 143.1. |

Applications and Therapeutic Potential

While this compound is not itself an approved drug, its core structure is of high value in both pharmaceutical and agrochemical research.

-

Agrochemicals: The 5-tert-butyl-1,3,4-oxadiazol-2-one moiety is the core of the herbicide Oxadiazon. [6]In these molecules, the N3 position is substituted with a dichlorophenyl group, and the compound acts by inhibiting protoporphyrinogen oxidase, a key enzyme in chlorophyll synthesis. This establishes the scaffold's proven biological activity in a commercial context.

-

Medicinal Chemistry: The 1,3,4-oxadiazole ring is a key pharmacophore in numerous drug candidates. [1][2][4]The HIV integrase inhibitor Raltegravir contains a 1,3,4-oxadiazole ring, highlighting its acceptance in modern pharmaceuticals. [3][7]Specifically, 1,3,4-oxadiazol-2(3H)-one derivatives have been identified as potent inhibitors of Notum, a carboxylesterase that negatively regulates the Wnt signaling pathway. [5]Dysregulation of the Wnt pathway is implicated in diseases like cancer and osteoporosis, making inhibitors of Notum highly valuable therapeutic targets. [5]The tert-butyl group is ideally suited to probe hydrophobic binding pockets within an enzyme's active site, potentially enhancing potency and selectivity.

Experimental Protocol: Synthesis

This protocol is an adapted, representative procedure for the synthesis of the title compound from pivalic acid hydrazide.

Objective: To synthesize this compound.

Materials:

-

Pivalic acid hydrazide (1.0 eq)

-

N,N'-Carbonyldiimidazole (CDI) (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add pivalic acid hydrazide (1.0 eq). Dissolve the hydrazide in anhydrous THF (approx. 0.2 M concentration).

-

Rationale: Anhydrous and inert conditions are crucial as CDI is moisture-sensitive.

-

-

Reagent Addition: Slowly add CDI (1.1 eq) portion-wise to the stirred solution at room temperature. Effervescence (CO₂) may be observed.

-

Rationale: Portion-wise addition controls the reaction rate and any potential exotherm. The slight excess of CDI ensures complete consumption of the starting hydrazide.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting hydrazide spot is consumed.

-

Rationale: TLC provides a simple and effective way to determine the reaction endpoint, preventing unnecessary heating or extended reaction times.

-

-

Workup - Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly add 1M HCl to quench any unreacted CDI and protonate the imidazole byproducts.

-

Rationale: Acidification converts the basic imidazole byproducts into water-soluble salts, facilitating their removal.

-

-

Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate to dilute the organic phase and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine.

-

Rationale: The acid wash removes imidazole salts. The bicarbonate wash removes any residual acid. The brine wash removes bulk water from the organic layer.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Rationale: Removal of all water is essential before removing the solvent to obtain a clean product.

-

-

Purification: The resulting crude solid can be purified by recrystallization from an ethyl acetate/hexanes solvent system or by column chromatography on silica gel if necessary.

-

Rationale: Recrystallization is an efficient method for purifying crystalline solids, while chromatography is used for less crystalline or more impure samples.

-

Self-Validation: The identity and purity of the final product must be confirmed using the analytical techniques described in Section 4 (NMR, IR, MS).

Conclusion

This compound is a valuable heterocyclic building block with a strong foundation in established applications. Its straightforward synthesis and the proven biological relevance of its core scaffold make it an attractive starting point for designing novel therapeutic agents and agrochemicals. The insights provided in this guide, from fundamental properties to a detailed synthetic protocol, are intended to empower researchers to confidently incorporate this versatile compound into their discovery programs.

References

-

Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. MDPI. [Link]

-

synthesis of 5-substituted-3H--[4][8][9]oxadiazol-2-one derivatives: A carbon dioxide route (CDR). ResearchGate. [Link]

-

Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Avid Science. [Link]

-

SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4-OXADIAZOLES. ResearchGate. [Link]

-

1,3,4-Oxadiazol-2(3H)-one,3-(2,4-dichloro-5-hydroxyphenyl)-5-(1,1-dimethylethyl)-. Chemlyte Solutions. [Link]

-

PREPARATION OF 5-SUBSTITUTED-1,3,4-OXADIAZOL-2(3H)ONES AND THEIR REACTIONS. ACS Publications. [Link]

-

Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. [Link]

-

Discovery of a series of 1,3,4-oxadiazole-2(3H)-thione derivatives containing piperazine skeleton as potential FAK inhibitors. PubMed. [Link]

-

Oxadiargyl | C15H14Cl2N2O3 | CID 94498. PubChem - NIH. [Link]

-

Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Open Access Journals. [Link]

-

Indian Journal of Heterocyclic Chemistry Vol. 22, Jan.-March, 2013, pp. 273-278 - SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4- OXADIAZOLES. ijhc.co.in. [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]

-

Design of 5-(3,5-di-tert-butyl-4-hydroxyphenyl)-1,3,4-thiadiazoles, -1,3,4-oxadiazoles, and -1,2,4-triazoles as orally active, nonulcerogenic antiinflammatory agents. ACS Publications. [Link]

-

Oxadiazon | C15H18Cl2N2O3 | CID 29732. PubChem - NIH. [Link]

-

{4-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}methanol. PMC - NIH. [Link]

-

SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. revroum.lew.ro. [Link]

-

5-tert-butyl-3-(2,4-dichloro-5-hydroxyphenyl)-1,3,4-oxadiazol-2(3H)-one. AERU. [Link]

-

1,3,4-Oxadiazole. Wikipedia. [Link]

-

2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole | C24H22N2O | CID 84782. PubChem - NIH. [Link]

-

5-Phenyl-1,3,4-oxadiazol-2(3H)-ones are potent inhibitors of Notum carboxylesterase activity identified by the optimization of a crystallographic fragment screening hit. UCL Discovery. [Link]

-

2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. Semantic Scholar. [https://www.semanticscholar.org/paper/2-Substituted-3-(5-Substituted-1%2C3%2C4-oxadiazol-Thiazolidin-4-one-Anticancer%2C-and-Potential-Khan-Siddiqui/34005b63e800d3d517c554e2f5f1424107122e23]([Link]

-

Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. MDPI. [Link]

Sources

- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 2. rroij.com [rroij.com]

- 3. mdpi.com [mdpi.com]

- 4. jchemrev.com [jchemrev.com]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. Oxadiazon | C15H18Cl2N2O3 | CID 29732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,3,4-Oxadiazole - Wikipedia [en.wikipedia.org]

- 8. This compound | 7120-86-7 [amp.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one, also known as 5-tert-butyl-1,3,4-oxadiazol-2(3H)-one, is a heterocyclic compound belonging to the 1,3,4-oxadiazole class. This family of compounds is of significant interest in medicinal chemistry due to its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1]. The 1,3,4-oxadiazole ring is a bioisostere for carboxylic acids and esters, which can enhance a molecule's metabolic stability and pharmacokinetic profile. The tert-butyl group, a bulky and lipophilic moiety, can influence the compound's interaction with biological targets and its overall physicochemical properties.

Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity for therapeutic applications. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's structure. This guide offers a comprehensive overview of the expected spectroscopic data for this compound, based on the analysis of structurally related compounds and general principles of spectroscopy. We will delve into the interpretation of its predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data Summary

Due to the limited availability of published experimental data for this specific molecule, the following table summarizes the predicted spectroscopic characteristics based on data from analogous 1,3,4-oxadiazole structures and fundamental spectroscopic principles.

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~12.0-13.0 (s, 1H, N-H), δ ~1.3 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~155-160 (C=O), δ ~150-155 (C-5), δ ~30-35 (C(CH₃)₃), δ ~25-30 (C(CH₃)₃) |

| IR (KBr) | ~3200-3000 cm⁻¹ (N-H stretch), ~1750-1700 cm⁻¹ (C=O stretch), ~1650-1600 cm⁻¹ (C=N stretch), ~1200-1100 cm⁻¹ (C-O stretch) |

| Mass Spec (EI) | Molecular Ion (M⁺) at m/z 142.0742 (for C₆H₁₀N₂O₂), potential fragments corresponding to the loss of the tert-butyl group and cleavage of the oxadiazole ring. |

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the number, connectivity, and chemical environment of protons in a molecule.

Predicted Spectrum Analysis

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting two key signals:

-

N-H Proton: A broad singlet is anticipated in the downfield region, typically between δ 12.0 and 13.0 ppm . This significant downfield shift is characteristic of an acidic proton on a nitrogen atom within a heterocyclic ring system. The broadness of the peak is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. In some deuterated solvents, this peak may be exchangeable with deuterium and diminish or disappear upon the addition of D₂O. This type of signal is observed in similar heterocyclic systems[2].

-

tert-Butyl Protons: A sharp singlet is expected at approximately δ 1.3 ppm . This signal would integrate to nine protons, representing the nine equivalent methyl protons of the tert-butyl group. The singlet multiplicity arises from the absence of adjacent protons for coupling. The chemical shift is in the typical range for protons on a carbon adjacent to a quaternary carbon.

Caption: Predicted ¹H NMR assignments.

Methodology for Data Acquisition

A standard protocol for acquiring a ¹H NMR spectrum would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a 400 MHz or higher field spectrometer.

-

Data Acquisition: Acquire the spectrum using standard pulse sequences. The number of scans can be adjusted to improve the signal-to-noise ratio.

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments within a molecule.

Predicted Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show four distinct signals:

-

Carbonyl Carbon (C-2): The carbon of the carbonyl group is expected to resonate in the downfield region, around δ 155-160 ppm . This is a characteristic chemical shift for a carbonyl carbon within a five-membered heterocyclic ring.

-

Oxadiazole Ring Carbon (C-5): The other carbon atom in the oxadiazole ring, C-5, which is bonded to the tert-butyl group, is predicted to appear at approximately δ 150-155 ppm . The exact chemical shift will be influenced by the electron-donating effect of the tert-butyl group. Similar chemical shifts for the ring carbons are reported for other 1,3,4-oxadiazoles[3].

-

Quaternary Carbon of tert-Butyl Group: The quaternary carbon of the tert-butyl group is expected to have a chemical shift in the range of δ 30-35 ppm .

-

Methyl Carbons of tert-Butyl Group: The three equivalent methyl carbons of the tert-butyl group will give rise to a single peak at around δ 25-30 ppm .

Caption: Predicted ¹³C NMR assignments.

Methodology for Data Acquisition

The procedure for obtaining a ¹³C NMR spectrum is similar to that for ¹H NMR, with some key differences:

-

Sample Preparation: A slightly more concentrated sample (20-50 mg) is often required due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: The spectrometer is tuned to the ¹³C frequency.

-

Data Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in single peaks for each unique carbon. A larger number of scans is generally needed compared to ¹H NMR.

-

Data Processing: Similar to ¹H NMR, the data is processed to yield the final spectrum, with chemical shifts referenced to the deuterated solvent signal.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted Spectrum Analysis

The IR spectrum of this compound is expected to display several characteristic absorption bands:

-

N-H Stretch: A broad absorption band in the region of 3200-3000 cm⁻¹ is expected for the N-H stretching vibration. The broadness is due to hydrogen bonding.

-

C=O Stretch: A strong, sharp absorption band between 1750 and 1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration in a five-membered lactam-like ring.

-

C=N Stretch: The stretching vibration of the C=N bond within the oxadiazole ring is expected to appear in the 1650-1600 cm⁻¹ region.

-

C-O Stretch: The C-O stretching vibration of the oxadiazole ring will likely be observed in the fingerprint region, around 1200-1100 cm⁻¹ .

-

C-H Bending: Vibrations corresponding to the C-H bending of the tert-butyl group will also be present in the fingerprint region.

These predicted absorption frequencies are consistent with data reported for other 1,3,4-oxadiazole derivatives[4][5].

Methodology for Data Acquisition

-

Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder or KBr is usually taken and subtracted from the sample spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Predicted Fragmentation Pattern

In an electron ionization (EI) mass spectrum of this compound, the following key peaks are expected:

-

Molecular Ion (M⁺): The molecular ion peak would appear at an m/z corresponding to the molecular weight of the compound, which is 142.0742 for the molecular formula C₆H₁₀N₂O₂. High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition.

-

Major Fragments: Common fragmentation pathways for such a molecule could include:

-

Loss of the tert-butyl group ([M - 57]⁺) leading to a fragment at m/z 85.

-

Cleavage of the oxadiazole ring, which can lead to a variety of smaller fragments. The fragmentation of the oxadiazole ring has been studied and can be complex[6].

-

Caption: A generalized workflow for spectroscopic analysis.

Methodology for Data Acquisition

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is ionized, commonly using electron ionization (EI) or a softer ionization technique like electrospray ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Synthetic Considerations

While a detailed synthetic procedure is beyond the scope of this guide, it is pertinent to mention that 5-substituted-1,3,4-oxadiazol-2(3H)-ones are often synthesized through a multi-step process. A common route involves the reaction of a carboxylic acid hydrazide with phosgene or a phosgene equivalent to form the oxadiazolone ring. Alternatively, they can be prepared from semicarbazide derivatives[1][7]. The synthesis of the title compound would likely start from pivalic acid hydrazide.

Conclusion

The spectroscopic characterization of this compound, a molecule of potential interest in medicinal chemistry, relies on the combined application of ¹H NMR, ¹³C NMR, IR, and mass spectrometry. This guide has provided a detailed prediction and interpretation of the expected spectroscopic data for this compound. The anticipated simple yet informative spectra, dominated by the signals of the tert-butyl group and the characteristic features of the 1,3,4-oxadiazol-2(3H)-one core, should allow for straightforward structural confirmation and purity assessment in a research and development setting. The methodologies described herein represent standard practices in the field and provide a robust framework for the comprehensive analysis of this and related heterocyclic compounds.

References

- Patel, K. D., & Patel, N. K. (2023). One pot synthesis of 1,3,4-oxadiazoles by Lewis acid catalyst and their study of 2D-QSAR, antimicrobial. Indian Journal of Chemistry, 62B(4), 355-365.

- Supporting Information for Chemical Science. (n.d.). The Royal Society of Chemistry.

- Supporting Inform

- {4-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}methanol. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(12), o3079.

- Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal.

- Khan, M. S. Y., & Akhtar, M. (2003). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Indian Journal of Chemistry, 42B, 900-904.

- Bollikolla, H. B., & Gobinath, M. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-267.

- Chidananda, N., Poojary, B., & Shetty, P. (2014). Synthesis of new 5-naphthyl substituted 1,3,4-oxadiazole derivatives and their antioxidant activity. Der Pharma Chemica, 6(5), 315-323.

- Wiemann, P., Albermann, S., Niehaus, E. M., & Tudzynski, B. (2021). 1H NMR spectrum of compound 4.

- Shafi, S. S., Rajesh, R., & Senthilkumar, S. (2021). SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. International Journal of Chemical Research, 5(3), 5-10.

- Kumar, A., Kumar, S., & Singh, R. (2015). Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. International Journal of Scientific Research, 4(8), 69-72.

- Bala, S., Kamboj, S., Kajal, A., Saini, V., & Prasad, D. N. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.

- 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. (2018).

- SYNTHESIS OF 1,3,4-OXADIAZOLES AS SELECTIVE T- TYPE CALCIUM CHANNEL INHIBITORS. (n.d.). AfaSci.

- 5-Tert-butyl-1,3,4-oxadiazol-2-ol. (n.d.). Moldb.

- Supporting Inform

- SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4- OXADIAZOLES. (2013). Indian Journal of Heterocyclic Chemistry, 22, 273-278.

- Shafi, S. S., Rajesh, R., & Senthilkumar, S. (2021). synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. International Journal of Chemical Research, 5(2), 1-4.

- 2'-[5-(p-tert-BUTYLPHENYL)-1,3,4-OXADIAZOL-2-YL]-alpha,alpha,alpha-TRIFLUORO-p-TOLUANILIDE. (n.d.). SpectraBase.

- Selected infrared data of 5-substituted-1,3,4-oxadiazolyl-2-thiocarbamates. (n.d.).

- Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications. (2015).

- Khokhlov, A. L., et al. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Pharmacy & Pharmacology, 12(3).

- Uccella, N. (1973). MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar.

- Reva, I., & Lapinski, L. (2022). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Molecules, 27(19), 6524.

- 5-butyl-1,3,4-oxadiazol-2-amine. (n.d.). ChemSynthesis.

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. connectjournals.com [connectjournals.com]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

1H NMR and 13C NMR analysis of 5-tert-butyl-1,3,4-oxadiazol-2-one

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 5-tert-butyl-1,3,4-oxadiazol-2-one

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-tert-butyl-1,3,4-oxadiazol-2-one. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation and characterization of heterocyclic compounds. We will explore the theoretical underpinnings of the spectral features, predict chemical shifts based on structural analysis and established literature, and provide a robust experimental protocol for data acquisition. The causality behind experimental choices and data interpretation is emphasized to ensure scientific integrity and practical applicability.

Introduction: The Significance of 5-tert-butyl-1,3,4-oxadiazol-2-one

The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active agents, including antiviral, anticancer, and antihypertensive drugs.[1] The substituent at the 5-position, in this case, a tert-butyl group, significantly influences the molecule's lipophilicity and steric profile, which are critical parameters in drug design. The oxadiazol-2-one core introduces unique electronic and hydrogen-bonding characteristics.

Accurate structural confirmation is the bedrock of chemical and pharmaceutical research. NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules in solution.[2][3] This guide focuses specifically on the ¹H and ¹³C NMR analysis of 5-tert-butyl-1,3,4-oxadiazol-2-one, providing the detailed spectral insights necessary for its unequivocal identification.

A crucial aspect of this molecule's structure is the potential for lactam-lactim tautomerism, where the "one" (keto) form can exist in equilibrium with its "ol" (enol) tautomer. This equilibrium is highly dependent on the solvent and temperature and has a profound impact on the NMR spectrum, particularly concerning the presence of an exchangeable proton.

Figure 1: Lactam-Lactim tautomeric equilibrium of the title compound.

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. For 5-tert-butyl-1,3,4-oxadiazol-2-one, the spectrum is predicted to be remarkably simple, dominated by the signal from the tert-butyl group.

The Tert-Butyl Signal (C(CH₃)₃)

The most prominent feature in the ¹H NMR spectrum is the signal corresponding to the nine equivalent protons of the tert-butyl group.

-

Chemical Shift (δ): The tert-butyl group is attached to the C5 of the oxadiazole ring. While aliphatic, its proximity to the electron-withdrawing heterocyclic system will shift it slightly downfield compared to a tert-butyl group on a simple alkane. The typical chemical shift range for tert-butyl protons is between 0.5 and 2.0 ppm.[4] For this structure, a chemical shift of approximately 1.45 ppm is anticipated.

-

Multiplicity: Due to rapid rotation around the C-C single bonds, all nine methyl protons are chemically and magnetically equivalent. They are attached to a quaternary carbon, which has no protons. Therefore, there is no spin-spin coupling, and the signal will appear as a sharp singlet (s) .

-

Integration: This signal will integrate to 9H , making it the most intense peak in the spectrum, assuming a 1:1 molar ratio with any other signals.

The N-H Proton (Lactam Form)

In the predominant lactam form, a proton is attached to one of the ring nitrogens (N3).

-

Chemical Shift (δ): The chemical shift of N-H protons can vary significantly depending on solvent, concentration, and temperature due to hydrogen bonding effects. It is often observed as a broad signal anywhere from 5.0 to 12.0 ppm .

-

Multiplicity: It will typically appear as a broad singlet (br s) .

-

Confirmation: This peak's identity can be confirmed by a D₂O exchange experiment. Upon adding a drop of deuterium oxide to the NMR tube and re-acquiring the spectrum, the N-H proton will exchange with deuterium, causing its signal to disappear.

Table 1: Predicted ¹H NMR Data

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| -C(CH ₃)₃ | ~ 1.45 | Singlet (s) | 9H | High-intensity, sharp signal characteristic of a tert-butyl group.[4] |

| NH | 5.0 - 12.0 | Broad Singlet (br s) | 1H | Position and width are highly variable; signal disappears upon D₂O exchange. |

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. With proton decoupling, each unique carbon typically appears as a single line.

Tert-Butyl Carbons (-C(CH₃)₃)

The tert-butyl group contains two distinct types of carbon atoms.

-

Methyl Carbons (-C(C H₃)₃): The three methyl carbons are equivalent due to free rotation. Their chemical shift generally appears in the range of 20-42 ppm.[4] For this molecule, a signal around 28.5 ppm is expected.

-

Quaternary Carbon (-C (CH₃)₃): The central quaternary carbon is deshielded by the three methyl groups and is attached to the heterocyclic ring. Its signal is expected around 33.0 ppm . This peak will likely be of lower intensity compared to the methyl carbon peak due to the absence of a Nuclear Overhauser Effect (NOE) enhancement and longer relaxation time.

Oxadiazolone Ring Carbons

The heterocyclic ring contains two carbon atoms at the C2 and C5 positions, both of which are significantly deshielded.

-

C5 Carbon: This carbon is part of a C=N double bond and is also attached to the tert-butyl group. Its environment is highly electron-deficient due to the adjacent electronegative nitrogen and oxygen atoms in the ring. A chemical shift in the range of 165 - 175 ppm is predicted. Studies on similar 1,2,4-oxadiazoles support this downfield shift.[5][6]

-

C2 Carbon (Carbonyl): This is a carbonyl carbon (C=O) within the heterocyclic ring, often referred to as a lactam carbonyl. It is directly bonded to two electronegative atoms (an oxygen and a nitrogen). This environment causes extreme deshielding. Its chemical shift is predicted to be in the range of 155 - 160 ppm . Research on 1,2,4-oxadiazole-5-ones shows carbonyl chemical shifts in this region.[7]

Table 2: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| -C(C H₃)₃ | ~ 28.5 | Intense signal due to three equivalent carbons. |

| -C (CH₃)₃ | ~ 33.0 | Quaternary carbon; signal expected to be of lower intensity. |

| C 2 (C=O) | ~ 158.0 | Carbonyl carbon, significantly deshielded by adjacent heteroatoms.[7] |

| C 5 | ~ 170.0 | Highly deshielded due to C=N bond and ring heteroatoms.[5] |

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed to yield high-quality, reproducible NMR data. The causality for each step is explained to provide a deeper understanding of the process.

Figure 2: A generalized workflow for NMR spectral analysis.

Step 1: Sample Preparation

-

Objective: To prepare a homogeneous solution of the analyte suitable for high-resolution NMR.

-

Procedure:

-

Weigh approximately 5-10 mg of 5-tert-butyl-1,3,4-oxadiazol-2-one directly into a clean, dry NMR tube.

-

Add ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃). CDCl₃ is a good choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak at ~7.26 ppm.

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm). Causality: TMS is chemically inert, volatile, and gives a single sharp signal upfield of most organic proton and carbon signals, providing a reliable reference point.

-

Cap the tube and gently agitate or vortex until the solid is completely dissolved.

-

Step 2: Data Acquisition

-

Objective: To acquire high signal-to-noise free induction decay (FID) for both ¹H and ¹³C nuclei.

-

¹H NMR Acquisition:

-

Lock and Shim: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity. Causality: A homogeneous field is critical for achieving sharp lines and high resolution.

-

Pulse Width Calibration: Use a standard 90° pulse width.

-

Acquisition Parameters: Set a spectral width of ~16 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds. Causality: The relaxation delay ensures the magnetization returns to equilibrium between scans, allowing for accurate integration.

-

Number of Scans: Acquire 8 to 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Proton Decoupling: Use a standard proton-decoupled pulse program to simplify the spectrum to single lines for each carbon.

-

Pulse Width: Use a 30-45° flip angle. Causality: A smaller flip angle allows for a shorter relaxation delay, reducing the total experiment time, which is important given the low natural abundance of ¹³C.

-

Acquisition Parameters: Set a spectral width of ~220 ppm, an acquisition time of ~1 second, and a relaxation delay of 2-5 seconds. Causality: A longer delay may be necessary to observe the quaternary carbons, which have longer relaxation times.

-

Number of Scans: Acquire 1024 to 4096 scans, as the ¹³C nucleus is much less sensitive than the ¹H nucleus.

-

Step 3: Data Processing

-

Objective: To convert the raw time-domain data (FID) into a frequency-domain spectrum for analysis.

-

Procedure:

-

Apply an exponential multiplication function to the FID to improve the signal-to-noise ratio (at the cost of some resolution).

-

Perform a Fourier Transform (FT) to convert the FID into the spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform baseline correction to ensure the baseline is flat.

-

Calibrate the chemical shift axis by setting the TMS peak to 0 ppm (or the residual CDCl₃ peak to 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum to determine the relative ratios of the different types of protons.

-

Conclusion

The NMR analysis of 5-tert-butyl-1,3,4-oxadiazol-2-one is straightforward, characterized by a few distinct and predictable signals. The ¹H spectrum is dominated by a high-intensity singlet for the tert-butyl group and a variable, exchangeable N-H proton signal. The ¹³C spectrum shows four signals: two in the aliphatic region corresponding to the tert-butyl group and two significantly downfield signals for the C=O and C=N carbons of the heterocyclic ring. By following the detailed experimental protocol and understanding the chemical principles outlined in this guide, researchers can confidently acquire and interpret the NMR data to verify the structure and purity of this important heterocyclic compound.

References

-

ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. Retrieved from ACD/Labs Website. [Link][4]

-

Ağırbaş, H., & Kara, Y. (2004). ¹³C-NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Magnetic Resonance in Chemistry. [Link][7]

-

Srivastava, R. M., Mendes e Silva, L. M., & Bhattacharyya, J. (1989). ¹³C NMR Spectra of Some Substituted 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova. [Link][5]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link][8]

-

Sahu, N. (2024). Use of NMR and Other Spectroscopy Techniques in Heterocyclic Oxadiazole Derivatives Studies: A Review. International Journal of Photochemistry and Photochemical Research. [Link][1]

-

Neda, I., et al. (2007). SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. Revue Roumaine de Chimie. [Link][9]

-

Özdemir, N., et al. (2015). ¹H and ¹³C NMR characterization of 1,3,4-oxadiazole derivatives. Journal of Molecular Structure. [Link][6]

-

Oregon State University. (n.d.). ¹³C NMR Chemical Shifts. Retrieved from OSU Chemistry. [Link][10]

-

Kumar, A., et al. (2017). Synthesis of 1,2,4-oxadiazoles utilizing ethyl 2-cyano-2-(2-nitrophenylsulfonyloxyimino) acetate (ortho-nosylOXY) as a catalyst. Indian Journal of Chemistry, Section B. [Link]

-

Khan, I., et al. (2014). Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity. Molecules. [Link][11]

-

Khan, I., et al. (2013). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Journal of Chemistry. [Link][12]

-

Ainsworth, C. (1965). PREPARATION OF 5-SUBSTITUTED-1,3,4-OXADIAZOL-2(3H)ONES AND THEIR REACTIONS. The Journal of Organic Chemistry. [Link][13]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link][3]

-

JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR.. Retrieved from JournalsPub. [Link][2]

Sources

- 1. journals.stmjournals.com [journals.stmjournals.com]

- 2. journalspub.com [journalspub.com]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. acdlabs.com [acdlabs.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. revroum.lew.ro [revroum.lew.ro]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Mass Spectrometric Analysis of 5-(1,1-Dimethylethyl)-1,3,4-oxadiazol-2(3H)-one

Introduction: Elucidating a Core Heterocyclic Structure

In the landscape of pharmaceutical and agrochemical research, the 1,3,4-oxadiazole scaffold is a privileged structure, renowned for its broad spectrum of biological activities and its role as a versatile synthetic intermediate.[1][2][3] This guide focuses on a specific derivative, 5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one (also known as 5-tert-butyl-1,3,4-oxadiazol-2-ol), a small molecule with the chemical formula C₆H₁₀N₂O₂ and a molecular weight of 142.16 g/mol .[4] Understanding its structural integrity, identifying it in complex matrices, and characterizing its metabolites are critical tasks in drug development.

Mass spectrometry (MS) stands as the definitive analytical technique for these challenges, offering unparalleled sensitivity and specificity for molecular weight determination and structural elucidation. This document provides a comprehensive, in-depth guide to the mass spectrometric analysis of this compound, tailored for researchers and drug development professionals. We will move beyond simple procedural lists to explore the causality behind methodological choices, ensuring a robust and self-validating analytical strategy.

Molecular Structure

The structure combines a stable tert-butyl group with the polar 1,3,4-oxadiazol-2(3H)-one heterocyclic core. This combination of a nonpolar aliphatic group and a polar, functionalized ring dictates its behavior in different analytical systems.

Caption: Structure of this compound.

Foundational Principles: Selecting the Optimal Ionization Technique

The choice of ionization technique is the most critical decision in designing an MS experiment. It dictates whether we primarily observe the intact molecule or its structural fragments. For a comprehensive analysis of an unknown or a reference standard like this compound, employing complementary "hard" and "soft" ionization methods is the most rigorous approach.

Electron Ionization (EI): The "Hard" Approach for Structural Fingerprinting

Electron Ionization is a high-energy process where a beam of energetic (typically 70 eV) electrons interacts with the analyte molecule in the gas phase.[5] This interaction is sufficiently energetic to not only ionize the molecule by ejecting an electron to form a molecular ion (M•⁺) but also to induce extensive and reproducible fragmentation.[6]

-

Causality: The 70 eV standard is used because it exceeds the ionization energy of most organic molecules and the strength of their chemical bonds, ensuring that the resulting fragmentation pattern is consistent and independent of minor fluctuations in electron energy.[6] This reproducibility is the foundation of searchable mass spectral libraries.

-

Applicability: EI is ideal for relatively volatile and thermally stable compounds with molecular weights typically below 600 Da, a category our target molecule falls into.[5] The resulting mass spectrum is a unique "fingerprint" that provides rich structural information.

Electrospray Ionization (ESI): The "Soft" Approach for Molecular Weight Verification

In contrast to EI, Electrospray Ionization is a soft ionization technique that generates ions from a liquid solution.[7] A high voltage is applied to a liquid sample, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are desorbed into the gas phase.[8]

-

Causality: ESI imparts very little excess energy to the analyte, minimizing or eliminating fragmentation.[9] This makes it the gold standard for unequivocally determining the molecular weight of a compound. The presence of polar functional groups (carbonyl, amine) and heteroatoms in our target molecule makes it an excellent candidate for ESI, as these sites can readily accept a proton.

-

Applicability: ESI typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. The polarity of the analyte is a key predictor of its responsiveness to ESI.[10] It is the premier technique for interfacing with liquid chromatography (LC) for the analysis of complex mixtures.[9]

Experimental Design & Protocols

A self-validating workflow for the characterization of this compound involves a multi-faceted approach, beginning with sample preparation and branching into two distinct, complementary analytical pathways.

Strategic Workflow for Comprehensive Analysis

Caption: A comprehensive workflow for mass spectrometric analysis.

Protocol 1: Sample Preparation for Mass Spectrometry

Trustworthy data begins with meticulous sample preparation. The goal is to dissolve the analyte in a suitable solvent at an appropriate concentration, free of contaminants that could interfere with ionization.

-

Stock Solution Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1.0 mL of HPLC-grade methanol or acetonitrile to create a 1 mg/mL stock solution.

-

Working Solution for GC-MS: Dilute the stock solution 1:100 in ethyl acetate to a final concentration of 10 µg/mL. Ethyl acetate is a volatile solvent compatible with GC injection.

-

Working Solution for LC-MS: Dilute the stock solution 1:1000 in the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1 µg/mL. Formic acid is a common additive that promotes protonation in positive-ion ESI.[8]

-

Quality Control: Prepare a "solvent blank" using only the final dilution solvent for both GC and LC runs. This is critical for identifying background noise and system contamination.

Protocol 2: Analysis by Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

This protocol is designed to generate the fragmentation fingerprint for structural confirmation.

-

GC System: Use a standard nonpolar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent).

-

Injection: Inject 1 µL of the 10 µg/mL working solution in splitless mode. Set injector temperature to 250°C.

-

Oven Program:

-

Initial temperature: 80°C, hold for 1 minute.

-

Ramp: Increase temperature at 20°C/min to 280°C.

-

Hold: Hold at 280°C for 5 minutes.

-

-

MS System:

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230°C.

-

Electron Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 250.

-

-

Data Validation: Run the solvent blank prior to the sample to ensure the system is clean. The resulting spectrum should be compared against spectral libraries (e.g., NIST) if available.

Protocol 3: Analysis by Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)

This protocol is designed to confirm the molecular weight and can be extended for tandem MS (MS/MS) experiments.

-

LC System: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase:

-